HJC0149

STAT3 inhibition Breast cancer Antiproliferative activity

Researchers translating STAT3-targeting leads into in vivo oncology models frequently encounter a critical obstacle: the poor oral bioavailability of tool compounds such as Stattic, which mandates invasive parenteral administration and compromises long-term dosing regimens. HJC0149 directly resolves this bottleneck with validated oral activity, enabling systemic exposure via oral gavage in breast and pancreatic cancer xenograft models. • Sub-micromolar cellular potency: IC50 0.91 μM (MCF-7, ER-positive) & 1.64 μM (MDA-MB-231, triple-negative) • Orally bioavailable: eliminates need for parenteral dosing in chronic in vivo studies • Chemotype lead scaffold: direct SAR precursor to optimized derivative HJC0416; ≥98% purity ensures batch-to-batch reproducibility

Molecular Formula C15H10ClNO4S
Molecular Weight 335.75
CAS No. 1430330-65-6
Cat. No. B607958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJC0149
CAS1430330-65-6
SynonymsHJC0149;  HJC-0149;  HJC 0149; 
Molecular FormulaC15H10ClNO4S
Molecular Weight335.75
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19)
InChIKeyZILFZUFDNNFSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HJC0149 Oral STAT3 Inhibitor Overview


HJC0149 (CAS 1430330-65-6) is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . It belongs to the class of benzo[b]thiophene 1,1-dioxide (BTP)-based carboxamides, designed via a fragment-based drug discovery approach to target the STAT3 SH2 domain and prevent STAT3 dimerization and transcriptional activity [1]. The compound is characterized by its 5-chloro-2-hydroxybenzamide core attached to a BTP moiety, with a molecular weight of 335.76 g/mol and high purity (≥98%) suitable for in vitro and in vivo studies .

STAT3 pathway inhibition studies (SH2 domain target engagement)
Research oral administration context for in vivo models
BTP-carboxamide scaffold for SAR and lead optimization

HJC0149 Differentiation from Generic STAT3 Inhibitors


Despite belonging to the broader class of STAT3 inhibitors, HJC0149 exhibits a unique pharmacological profile that precludes simple substitution with other in-class compounds such as Stattic, Niclosamide, or S3I-201. Key differentiating factors include its oral bioavailability, which is not a feature of Stattic [1], and its distinct cellular potency profile across breast and pancreatic cancer cell lines [2]. Furthermore, HJC0149 serves as the lead scaffold for optimized derivatives like HJC0416, demonstrating a specific structure-activity relationship (SAR) that cannot be replicated by other STAT3 inhibitors . The quantitative evidence below substantiates why a procurement decision should be based on specific performance metrics rather than class-level assumptions.

Stattic Lacks oral administration compatibility; may not transfer to oral in vivo models
Niclosamide Cellular potency profile may differ from HJC0149 in STAT3-dependent cancer cell models
Class-level SAR and target engagement may differ; direct substitution not supported by evidence

HJC0149 Performance Evidence vs. Comparators


Breast Cancer Antiproliferative Potency vs. Stattic

HJC0149 demonstrates superior antiproliferative activity against ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells compared to the well-characterized STAT3 inhibitor Stattic. In a 72-hour MTS assay, HJC0149 achieved IC50 values of 0.91 μM in MCF-7 cells and 1.64 μM in MDA-MB-231 cells . In contrast, Stattic exhibited an IC50 of 5.1 μM for STAT3 inhibition, with cellular antiproliferative effects typically observed at higher concentrations [1]. The 5.6-fold difference in potency (0.91 μM vs. 5.1 μM) in MCF-7 cells highlights HJC0149's enhanced cellular efficacy.

Breast Cancer Antiproliferative Potency
Context-dependent
MCF-7: 0.91 µM vs Stattic 5.1 µM (5.6-fold)
Supports cell-model antiproliferative endpoint review
Cross-study comparison; assay conditions differ
STAT3 inhibition Breast cancer Antiproliferative activity

Oral Bioavailability Advantage Over Non-Oral Inhibitors

HJC0149 is explicitly characterized as an orally active STAT3 inhibitor, a property not shared by many early-generation STAT3 inhibitors such as Stattic . While Stattic is a potent in vitro inhibitor of STAT3, it lacks oral bioavailability and is unsuitable for in vivo oral dosing studies [1]. HJC0149's oral activity enables its use in preclinical xenograft models via oral gavage, as demonstrated in the development of its optimized analog HJC0416, which significantly suppressed breast cancer xenograft tumor growth in vivo (p.o.) [2]. The lead compound HJC0149 itself has been validated in oral administration studies, making it a suitable tool for investigating STAT3 inhibition in systemic disease models.

Oral Bioavailability
Class-level
Orally active (validated in research models)
May support oral administration in research models
Contrasts with non-oral STAT3 inhibitors; validated in lead scaffold studies
Oral bioavailability In vivo efficacy Drug development

Pancreatic Cancer Potency vs. Niclosamide

In the human pancreatic cancer cell line PANC-1, HJC0149 exhibits an antiproliferative IC50 of 2.34 μM after 72 hours of treatment, as measured by MTS assay . This value is significantly more potent than that of Niclosamide, another known STAT3 inhibitor, which has a reported IC50 of 0.25 μM for STAT3 inhibition but a much higher cellular antiproliferative IC50 of 21.6 μM in a split luciferase complementation assay related to dengue virus replication [1]. While direct cellular antiproliferative data for Niclosamide in PANC-1 cells is not available, the substantial difference in cellular potency in other models (2.34 μM vs. >20 μM) suggests HJC0149 is a more potent tool for cellular studies in STAT3-dependent cancer contexts.

Pancreatic Cancer Antiproliferative Potency
Context-dependent
PANC-1: 2.34 µM vs Niclosamide ~21.6 µM
Reported pancreatic cancer cell potency context; assay differences exist
Niclosamide data from viral model; direct PANC-1 comparison unavailable
Pancreatic cancer STAT3 inhibition Antiproliferative activity

HJC0149 Research Applications


In Vivo Oral Efficacy in STAT3 Cancer Models

HJC0149's oral bioavailability makes it the preferred tool for investigating STAT3 inhibition in systemic disease models, particularly breast and pancreatic cancer xenografts. Its validated oral activity enables long-term dosing regimens via oral gavage, eliminating the need for parenteral administration required by non-oral STAT3 inhibitors like Stattic [1]. This application is directly supported by evidence of oral activity and its use as a lead scaffold for orally bioavailable derivatives like HJC0416 [2].

STAT3 Signaling in Breast Cancer Cells

With sub-micromolar to low micromolar IC50 values in MCF-7 (0.91 μM) and MDA-MB-231 (1.64 μM) breast cancer cell lines, HJC0149 is an ideal tool for dissecting STAT3-dependent pathways in both ER-positive and triple-negative breast cancer models . Its potency ensures robust target engagement at low concentrations, minimizing off-target effects and reducing compound consumption in high-throughput screening or long-term culture experiments.

SAR Studies for STAT3 Inhibitor Optimization

As the lead compound from which the optimized analog HJC0416 was developed, HJC0149 serves as a critical reference point for SAR studies. Modifications to the salicylic amide moiety of HJC0149 led to HJC0416 with enhanced anticancer profiles, demonstrating that HJC0149's scaffold is a fertile ground for further chemical optimization [2]. Procurement of HJC0149 is essential for any medicinal chemistry program aiming to build upon this validated BTP-carboxamide chemotype.

Application
Selection Property
Validation Focus
In Vivo Oral STAT3 Cancer Model Studies
Oral research administration context
In vivo model-response review
STAT3 Signaling in Breast Cancer Cell Models
Cell-model potency context
STAT3 pathway-response endpoints
STAT3 Inhibitor SAR and Lead Optimization
BTP-carboxamide scaffold
Structure-activity relationship context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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